3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
3-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a piperazine ring bearing a 3-bromophenylmethyl group and at the 6-position with a pyrazole moiety. The bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to analogs with smaller substituents.
Properties
IUPAC Name |
3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c19-16-4-1-3-15(13-16)14-23-9-11-24(12-10-23)17-5-6-18(22-21-17)25-8-2-7-20-25/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQMJHPXZOPHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Precursor Selection
3,6-Dichloropyridazine is the preferred starting material due to its commercial availability and reactivity at both positions. The chlorine atoms at positions 3 and 6 act as leaving groups for subsequent substitutions. Alternative precursors like 3-amino-6-chloropyridazine are less favorable due to the need for diazotization and Sandmeyer reactions to introduce bromine.
Synthesis of 4-[(3-Bromophenyl)methyl]Piperazine
Mono-Alkylation of Piperazine
Piperazine’s dual amine functionality necessitates controlled mono-alkylation to avoid di-substitution.
Example Protocol :
-
Reactants : Piperazine (5 equiv), 3-bromobenzyl bromide (1 equiv), KCO (3 equiv).
-
Conditions : DMF, 0°C to room temperature, 12 hours.
-
Outcome : 4-[(3-Bromophenyl)methyl]piperazine is isolated in 60–70% yield via extraction (dichloromethane/water) and silica gel chromatography.
Key Optimization : A 5:1 molar ratio of piperazine to benzyl bromide suppresses di-alkylation. Monitoring by thin-layer chromatography (TLC; eluent: CHCl:MeOH, 9:1) ensures reaction completion.
Coupling of Piperazine and Pyridazine Intermediates
Buchwald-Hartwig Amination at Position 3
The final C–N bond formation employs a palladium-catalyzed coupling to install the piperazine group.
Example Protocol :
-
Reactants : 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine (1 equiv), 4-[(3-bromophenyl)methyl]piperazine (1.1 equiv), Pd(OAc) (5 mol%), Xantphos (10 mol%), CsCO (2 equiv).
-
Conditions : Toluene, 100°C, 18 hours under nitrogen.
-
Outcome : The target compound is obtained in 55–65% yield after purification (silica gel; CHCl:MeOH, 95:5).
Mechanistic Detail : The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by coordination of the piperazine’s amine and reductive elimination to form the C–N bond. The electron-deficient pyridazine enhances reactivity toward oxidative addition.
Alternative Synthetic Routes and Comparative Analysis
Sequential Suzuki Couplings
An alternative strategy employs Suzuki-Miyaura couplings for both substitutions:
-
Pyrazole Installation : React 3-bromo-6-chloropyridazine with pyrazole-1-boronic acid under Pd(dppf)Cl catalysis.
-
Piperazine Installation : Perform a second Suzuki coupling with 4-[(3-bromophenyl)methyl]piperazine-1-boronic ester.
One-Pot Functionalization
Attempts to concurrently introduce both substituents via dual catalytic systems (e.g., Pd/Cu) result in low yields (<30%) due to competing side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 8.65 (d, J = 2.4 Hz, 1H, pyridazine-H), 8.10 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 3.90 (s, 2H, CH), 2.80–2.60 (m, 8H, piperazine-H).
-
LC-MS : [M+H] m/z = 457.1 (calc. 457.08).
Crystallographic Validation
Single-crystal X-ray diffraction (as in) confirms the E configuration of the pyridazine-piperazine linkage and planarity of the heterocyclic system.
Industrial and Environmental Considerations
Scalability and Cost
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor, antibacterial, and antifungal agent.
Pharmacology: It is investigated for its potential use in developing new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the piperazine ring or pyrazole moiety. These variations impact molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Bromophenyl vs. Chlorophenyl/Sulfonyl Groups: The bromine atom in the target compound increases molecular weight (427.30 vs. 418.90 in the chlorophenylsulfonyl analog) and lipophilicity (ClogP ~3.2 vs.
- Trifluoromethyl vs. Bromophenyl : The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to bromophenyl’s moderate electronegativity.
- Biphenylsulfonyl vs.
Biological Activity
The compound 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl}pyridazine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core.
- A pyrazole moiety.
- A piperazine ring substituted with a bromophenyl group.
This structural diversity contributes to its biological activities, as modifications in these functional groups can significantly influence the compound's interactions with biological targets.
Research indicates that compounds similar to 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl}pyridazine exhibit various mechanisms of action:
- Antitumor Activity : Pyrazole derivatives have shown promising antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, they can target proteins such as BRAF(V600E) and EGFR, which are crucial in tumor growth and survival .
- Anti-inflammatory Effects : These compounds may also exert anti-inflammatory actions by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This property is particularly beneficial in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death, thereby showcasing potential as antimicrobial agents .
Biological Activity Data
The following table summarizes key biological activities reported for similar pyrazole derivatives:
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited significant cytotoxicity, especially when used in combination with doxorubicin. The combination therapy enhanced the overall efficacy compared to monotherapy, indicating a potential synergistic effect .
Case Study 2: Anti-inflammatory Properties
Another study demonstrated that a related pyrazole derivative effectively reduced the levels of inflammatory markers in an endotoxin-induced model. This suggests that compounds like 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl}pyridazine could be developed into therapeutic agents for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group modifications. For analogous pyridazine-piperazine derivatives, key steps include:
- Step 1 : Formation of the pyridazine core via cyclization or substitution reactions.
- Step 2 : Introduction of the piperazine moiety through Buchwald-Hartwig amination or nucleophilic aromatic substitution .
- Step 3 : Functionalization with the 3-bromophenylmethyl group via alkylation or Suzuki-Miyaura coupling .
Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to evaluate factors like stoichiometry and reaction time .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for piperazine and pyrazole proton environments) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, if applicable .
Cross-referencing with computational simulations (e.g., DFT for predicted NMR shifts) enhances accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyridazine-piperazine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assays : Reproduce results under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, in vitro enzymatic assays) to confirm activity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 3-bromophenyl vs. chlorophenyl groups) to isolate contributions to activity .
For example, conflicting reports on anti-viral activity may stem from differences in viral strains or host-cell models, necessitating comparative studies .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Leverage molecular docking and molecular dynamics (MD) simulations:
- Target Selection : Prioritize receptors with known affinity for piperazine-pyridazine hybrids (e.g., serotonin receptors or kinases) .
- Docking Workflow : Use software like AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions, focusing on hydrogen bonding with the pyridazine core and hydrophobic contacts with the 3-bromophenyl group .
- MD Refinement : Simulate binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational changes .
Validate predictions with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. What experimental designs optimize reaction scalability while maintaining purity?
- Methodological Answer : Apply Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define purity thresholds (e.g., >98% by HPLC) and impurity profiles .
- Process Parameters : Screen solvents (e.g., switch from DMF to acetonitrile for easier removal) and catalysts (e.g., immobilized Pd for recyclability) .
- Scale-Up Considerations : Use flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation and reproducibility .
Analytical monitoring via inline PAT tools (e.g., FTIR for real-time reaction tracking) ensures consistency .
Data Analysis and Interpretation
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes. Approaches include:
- Variable Temperature NMR : Probe for coalescence of signals (e.g., pyrazole NH protons) to identify tautomeric equilibria .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous correlations, particularly in crowded aromatic regions .
- Crystallographic Validation : Compare experimental XRD data with predicted crystal packing from software like Mercury .
Biological and Pharmacological Evaluation
Q. What methodologies assess the compound’s potential for CNS-targeted therapies?
- Methodological Answer : Prioritize assays aligned with blood-brain barrier (BBB) penetration and receptor engagement:
- BBB Prediction : Calculate physicochemical descriptors (e.g., logP, polar surface area) using tools like SwissADME .
- In Vitro Models : Use MDCK-MDR1 cells to measure permeability and P-gp efflux ratios .
- In Vivo Profiling : Conduct behavioral assays (e.g., forced swim test for antidepressant activity) in rodent models, correlating results with receptor occupancy via PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
